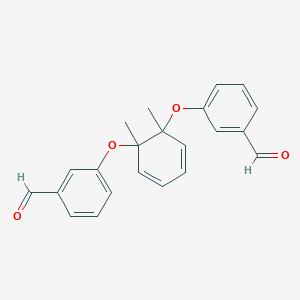

1,2-Bis(3-formylphenoxy)xylene

Description

1,2-Bis(3-formylphenoxy)xylene is a synthetic aromatic compound characterized by a xylene backbone (1,2-dimethylbenzene) substituted with two phenoxy groups, each bearing a formyl (-CHO) moiety at the meta position.

Properties

IUPAC Name |

3-[6-(3-formylphenoxy)-1,6-dimethylcyclohexa-2,4-dien-1-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c1-21(25-19-9-5-7-17(13-19)15-23)11-3-4-12-22(21,2)26-20-10-6-8-18(14-20)16-24/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXZUPOEXDIYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC=CC1(C)OC2=CC=CC(=C2)C=O)OC3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697574 | |

| Record name | 3,3'-[(1,2-Dimethylcyclohexa-3,5-diene-1,2-diyl)bis(oxy)]dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95912-31-5 | |

| Record name | 3,3'-[(1,2-Dimethylcyclohexa-3,5-diene-1,2-diyl)bis(oxy)]dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,2-Bis(3-formylphenoxy)xylene (CAS No. 95912-31-5) is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, as well as relevant case studies and research findings.

Chemical Structure and Properties

1,2-Bis(3-formylphenoxy)xylene is a xylene derivative characterized by two formylphenoxy groups attached to a xylene backbone. Its structure can be represented as follows:

This compound's unique structure may contribute to its biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various xylene derivatives, including 1,2-bis(3-formylphenoxy)xylene. The compound has shown significant activity against several bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of substituted xylene derivatives, 1,2-bis(3-formylphenoxy)xylene was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity .

Anticancer Properties

The potential anticancer effects of 1,2-bis(3-formylphenoxy)xylene have also been investigated. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

Research Findings on Anticancer Activity

A study focused on the cytotoxic effects of various xylene derivatives found that 1,2-bis(3-formylphenoxy)xylene demonstrated significant cytotoxicity in vitro against human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death at concentrations above 10 µM .

The biological activity of 1,2-bis(3-formylphenoxy)xylene is thought to be mediated through several mechanisms:

- Nucleophilic Attack : Similar compounds have been shown to exert their effects via nucleophilic attack on cellular targets, disrupting essential cellular functions .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may generate ROS, leading to oxidative stress in target cells and subsequent apoptosis .

Data Table: Biological Activities Summary

| Activity Type | Tested Strains/Cells | MIC/IC50 | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Nucleophilic attack |

| Anticancer | Human cancer cell lines | >10 µM | Apoptosis via caspase activation |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights key structural, functional, and application-based differences between 1,2-Bis(3-formylphenoxy)xylene and analogous compounds referenced in the evidence.

2.1. 1,2-Bis(isocyanatomethyl)benzene (Xylene Diisocyanate)

- Molecular Formula : C₁₀H₈N₂O₂ .

- Functional Groups : Two isocyanate (-NCO) groups.

- Key Properties : High reactivity toward hydroxyl or amine groups, forming polyurethanes or polyureas.

- Comparison: Reactivity: While 1,2-Bis(3-formylphenoxy)xylene’s formyl groups participate in Schiff base reactions, the isocyanate groups in xylene diisocyanate enable rapid polymerization. Applications: Xylene diisocyanate is widely used in coatings and adhesives , whereas the formyl derivative may find niche roles in dynamic covalent chemistry or metal-organic frameworks.

2.2. 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide

- Structure : A diazene oxide core flanked by dioxolane-protected phenyl groups .

- Functional Groups : Dioxolane (cyclic ether protecting group) and diazene oxide (-N=N-O-).

- Key Properties : The dioxolane groups stabilize aldehydes, preventing unwanted reactions during synthesis.

- Comparison: Stability: The dioxolane groups in this compound enhance stability compared to free formyl groups in 1,2-Bis(3-formylphenoxy)xylene, which are prone to oxidation or nucleophilic attack. Utility: Protected aldehydes are advantageous in stepwise syntheses, whereas unprotected formyl groups enable immediate reactivity .

2.3. 1,2-Bis(3-(trifluoromethyl)phenyl)diselane

- Molecular Formula : C₁₄H₈F₆Se₂ .

- Functional Groups : Trifluoromethyl (-CF₃) and diselane (-Se-Se-) bridges.

- Key Properties : Fluorine imparts hydrophobicity and electron-withdrawing effects; selenium enables redox activity.

- Comparison: Electronic Effects: The electron-deficient trifluoromethyl groups contrast with the electron-rich formylphenoxy substituents, altering solubility and electronic interactions. Applications: The diselane compound is used in materials research , while the formyl derivative’s applications may focus on catalysis or sensors due to its Lewis acidic aldehydes.

2.4. 2,3-Bis(2,6-di-iso-propylphenylimino)butane

- Structure: A butane backbone with bulky imino-substituted aryl groups .

- Functional Groups: Imino (-N=) and iso-propyl substituents.

- Key Properties : High steric hindrance influences coordination chemistry and catalytic activity.

- Comparison: Steric Effects: The iso-propyl groups create a rigid environment, whereas the formylphenoxy groups in 1,2-Bis(3-formylphenoxy)xylene offer conformational flexibility. Use Cases: The imino compound may serve as a ligand in transition-metal catalysis , while the formyl derivative could act as a crosslinker in polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.